

An In-Depth Technical Guide to 3,5,6-Trichlorosalicylic Acid

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Compound of Interest

Compound Name: 3,5,6-Trichlorosalicylic acid

Cat. No.: B147637

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5,6-trichlorosalicylic acid**, including its chemical identity, physicochemical properties, synthesis, biological activities, and toxicological profile. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Properties

3,5,6-Trichlorosalicylic acid is a halogenated derivative of salicylic acid.^[1] Its structure is characterized by three chlorine atoms on the benzene ring, which impart distinct chemical and physical properties compared to its parent compound.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Reference(s) |
|---------------------------------------|--|--------------|
| CAS Number | 40932-60-3 | [1] |
| Molecular Formula | C ₇ H ₃ Cl ₃ O ₃ | [1] |
| Molecular Weight | 241.46 g/mol | [1] |
| Appearance | White to off-white solid | |
| Synonyms | 3,5,6-Trichloro-2-hydroxybenzoic acid | [1] |
| 2,3,5-Trichloro-6-hydroxybenzoic acid | | |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |
|--------------------------------|--|--------------|
| Melting Point | 209-211 °C | [2] |
| Boiling Point | 335.0 ± 42.0 °C (Predicted) | [2] |
| Density | 1.772 ± 0.06 g/cm ³ (Predicted) | [2] |
| Water Solubility | Limited | [2] |
| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol | [2] |
| pKa | 1.50 ± 0.25 (Predicted) | [2] |

Note: Quantitative solubility data in g/100mL for various solvents is not readily available in the reviewed literature.

Synthesis of 3,5,6-Trichlorosalicylic Acid

The primary method for synthesizing **3,5,6-trichlorosalicylic acid** is through the controlled chlorination of salicylic acid.[1] This process typically involves a multi-step reaction that can be performed in a single pot.[3]

Experimental Protocol: Single-Pot Synthesis

This protocol is a composite based on information from various patents and is intended as a guide for laboratory-scale synthesis.^[3] Researchers should optimize conditions for their specific equipment and scale.

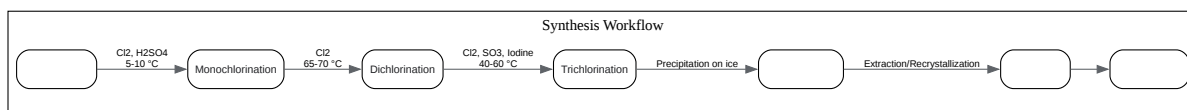
Materials:

- Salicylic acid
- Concentrated sulfuric acid (96-98%)
- Chlorine gas
- Sulfur trioxide (or fuming sulfuric acid/oleum)
- Iodine (catalyst)
- Ice
- Water-immiscible aromatic hydrocarbon solvent (e.g., xylene)
- Alcohol (e.g., n-pentanol for extraction and esterification if desired)

Procedure:

- Monochlorination:
 - Dissolve salicylic acid in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a gas inlet tube.
 - Cool the mixture to 5-10 °C.
 - Bubble chlorine gas through the vigorously stirred solution until monochlorination is complete.
- Dichlorination:
 - Increase the temperature of the reaction mixture to 65-70 °C.

- Continue to pass chlorine gas through the solution to facilitate the formation of 3,5-dichlorosalicylic acid.
- Trichlorination:
 - Add sulfur trioxide to the reaction mixture to form oleum.
 - Introduce a catalytic amount of iodine.
 - Continue the chlorination at a temperature of 40-60 °C to yield **3,5,6-trichlorosalicylic acid**.
- Isolation and Purification:
 - Cool the reaction mixture and pour it over crushed ice to precipitate the crude product.
 - The solid **3,5,6-trichlorosalicylic acid** can be collected by filtration.
 - For higher recovery, the product can be extracted from the aqueous mixture with a water-immiscible solvent like xylene at 75-100 °C.[3] The organic layer is then separated.
 - The solvent can be removed under reduced pressure to yield the crude product.
 - Further purification can be achieved by recrystallization from a suitable solvent system.



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Caption: Logical workflow for the synthesis of **3,5,6-Trichlorosalicylic acid**.

Biological Activity

3,5,6-Trichlorosalicylic acid has been investigated for various biological activities, primarily as an enzyme inhibitor and an inducer of systemic acquired resistance in plants.

Enzyme Inhibition

This compound is known to be an inhibitor of proton-translocating ATPases. However, specific IC₅₀ values and the exact subunits or types of ATPases inhibited are not well-documented in publicly available literature.

The following is a general protocol for assessing the inhibition of ATPase activity. This would need to be adapted based on the specific ATPase and experimental setup.

Materials:

- Purified ATPase enzyme
- ATP solution
- Assay buffer specific to the enzyme
- **3,5,6-Trichlorosalicylic acid** stock solution (dissolved in a suitable solvent like DMSO)
- Malachite green reagent for phosphate detection
- Microplate reader

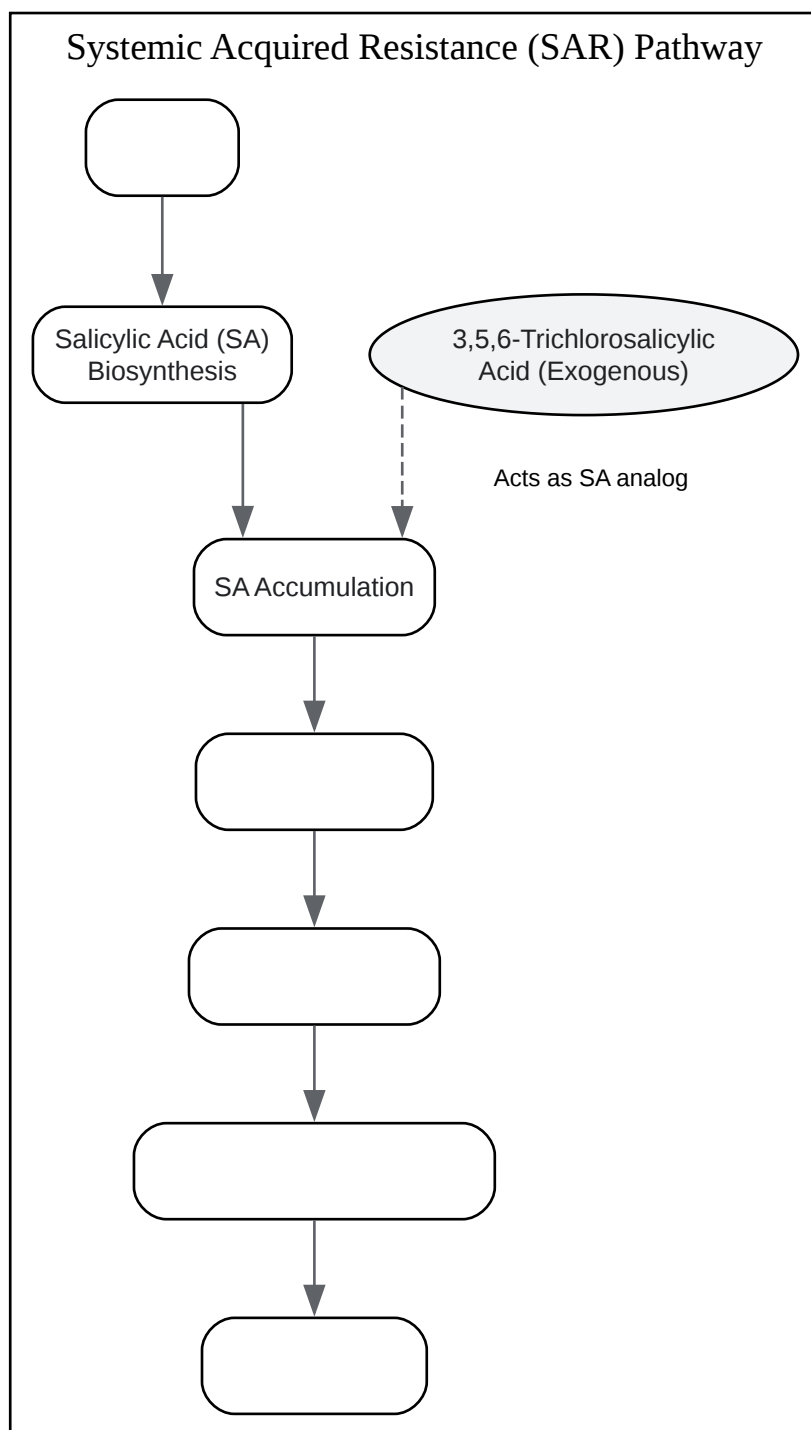
Procedure:

- Prepare a series of dilutions of **3,5,6-trichlorosalicylic acid** in the assay buffer.
- In a microplate, add the ATPase enzyme to each well.
- Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.
- Pre-incubate the enzyme and inhibitor for a defined period at the optimal temperature for the enzyme.
- Initiate the reaction by adding a known concentration of ATP to all wells.

- Allow the reaction to proceed for a specific time.
- Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate produced from ATP hydrolysis to generate a colored product.
- Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (typically around 620-650 nm).
- Calculate the percentage of inhibition for each concentration of **3,5,6-trichlorosalicylic acid** compared to the control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Systemic Acquired Resistance (SAR) in Plants

Salicylic acid is a key signaling molecule in the plant's systemic acquired resistance (SAR) pathway, which provides broad-spectrum and long-lasting protection against pathogens.^[4] As a derivative of salicylic acid, **3,5,6-trichlorosalicylic acid** is also believed to play a role in inducing this pathway. The general mechanism involves the accumulation of salicylic acid, which triggers a signaling cascade leading to the expression of pathogenesis-related (PR) genes.



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Caption: General signaling pathway of Systemic Acquired Resistance (SAR) in plants.

Toxicological Profile

The available toxicological data for **3,5,6-trichlorosalicylic acid** is limited. It is primarily classified as an irritant.

Table 3: Toxicological Data

| Endpoint | Result | Species | Reference(s) |
|----------------------------|--------------------|---------|--------------|
| Acute Oral Toxicity (LD50) | > 5000 mg/kg | Rat | [5] |
| Skin Irritation | Irritant | | |
| Eye Irritation | Irritant | | |
| Respiratory Irritation | Irritant | | |
| Mutagenicity (Ames Test) | Data not available | | |

Note: Specific studies on carcinogenicity and reproductive toxicity were not found in the reviewed literature.

Experimental Protocol: General Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[6][7] The following is a general protocol.

Materials:

- Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100)
- Minimal glucose agar plates
- Top agar
- S9 fraction (for metabolic activation)
- **3,5,6-Trichlorosalicylic acid** test solution

- Positive and negative controls

Procedure:

- Prepare a series of dilutions of the **3,5,6-trichlorosalicylic acid**.
- In separate test tubes, mix the test compound dilutions, the bacterial culture, and either a buffer or the S9 mix (to test for metabolites' mutagenicity).
- Add molten top agar to each tube, mix gently, and pour the contents onto minimal glucose agar plates.
- Incubate the plates at 37 °C for 48-72 hours.
- Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) on each plate.
- Compare the number of revertant colonies on the test plates to the number on the negative control plates. A significant, dose-dependent increase in revertant colonies suggests that the compound is mutagenic.

Conclusion

3,5,6-Trichlorosalicylic acid is a compound with established synthetic routes and some known biological activities. However, there are notable gaps in the publicly available data, particularly concerning its quantitative physicochemical properties, specific mechanisms of enzyme inhibition, and comprehensive toxicological profile. Further research is warranted to fully characterize this compound for potential applications in various scientific and industrial fields.

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